molecular formula C9H12BrNO2S B568843 tert-Butyl (4-bromothiophen-2-yl)carbamate CAS No. 868387-45-5

tert-Butyl (4-bromothiophen-2-yl)carbamate

Cat. No. B568843
CAS No.: 868387-45-5
M. Wt: 278.164
InChI Key: QNGTVGAIEOIQBR-UHFFFAOYSA-N
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Patent
US08058271B2

Procedure details

As shown in Scheme 5, a mixture of 4-bromothiophene-2-carboxylic acid (53 g, 255 mmol), diphenylphosphoryl azide (70 mL, 323 mmol), and triethylamine (45 mmol) in tertiary butanol (675 mL) was heated at 100° C. for 5 hours. After cooling to room temperature, the volatiles were removed in vacuo to give a brown gum, which was dissolved in ethyl acetate (500 mL). The organics were washed with saturated NaHCO3 and water, followed by drying over Na2SO3 and concentration in vacuo. The residue was dissolved in a minimum amount of CH2Cl2 and purified by chromatography on silica gel (10-15% EtOAc/hexanes) to produce tert-butyl 4-bromothiophen-2-ylcarbamate as a white solid (compound 1010, 47 g, ESMS: M+H+=2781). Compound 1010 (96.7 mg, 0.35 mmol) was treated with 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (compound 1011, obtained from 2-chloro-4-bromopyridine by lithiation and subsequent reaction with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a catalytic amount of tetrakis(triphenylphosphine)palladium(0), and potassium carbonate (2.06 mmol, 284 mg) in dioxane/water (2.4 mL/0.8 mL) to produce tert-butyl 4-(2-chloropyridin-4-yl)thiazol-2-ylcarbamate (compound 1012, ESMS: M+H+=311.5). The reaction mixture was dissolved in ethyl acetate, (10 mL) and washed with NaHCO3 and H2O. After drying, the solvent was removed in vacuo and the mixture carried forward without further purification. Compound 1012 was treated with 4M HCl/dioxane (3 mL) at room temperature for 2 hours. The resulting precipitate was filtered to produce 4-(2-chloropyridin-4-yl)thiazol-2-amine HCl salt (compound 1013, ESMS: M+H+=211.5, 85% yield). Compound 1013 (30 mg, 0.14 mmol) was combined with 2-(3-methoxyphenyl)acetic acid (28 mg, 0.17 mmol), N-(1-methanesulfonyl)benzotriazole (55 mg, 0.28 mmol) and triethylamine (41 μL, 0.30 mmol) in 2 mL THF and the mixture irradiated with microwave radiation for 10 minutes at 160° C. After removal of the solvent, the reaction mixture was taken into ethyl acetate, washed with 2N NaOH, and water. After removal of the solvent, the reaction mixture was purified by reversed-phase HPLC to produced N-(4-(2-chloropyridin-4-yl)thiazol-2-yl)-2-(3-methoxyphenyl)acetamide (compound 62, ESMS: M+H+=359, 33% yield).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
675 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](C(O)=O)[S:5][CH:6]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:17])C=CC=CC=1.C([N:29]([CH2:32]C)CC)C.[C:34]([OH:38])([CH3:37])([CH3:36])[CH3:35]>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([NH:29][C:32](=[O:17])[O:38][C:34]([CH3:37])([CH3:36])[CH3:35])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
BrC=1C=C(SC1)C(=O)O
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
45 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
675 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown gum, which
WASH
Type
WASH
Details
The organics were washed with saturated NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over Na2SO3 and concentration in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a minimum amount of CH2Cl2
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (10-15% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)NC(OC(C)(C)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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